Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate
Description
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
methyl 2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)9-15-7-13(8-15)11-16(15)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
NCCYUZANUJHVFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC12CC(C1)CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the 2-azabicyclo[2.1.1]hexane core followed by functionalization at the nitrogen and carbon positions. The key steps include:
- Formation of the bicyclic azabicyclohexane scaffold through cyclization or ring closure reactions.
- Introduction of the benzyl substituent at the 2-position nitrogen.
- Esterification or introduction of the methyl acetate group at the 1-position.
Specific Synthetic Routes
Route via Cyclization of N-Benzylated Precursors
One documented approach starts with a bicyclo[2.1.1]hexan-1-yl intermediate, which undergoes N-benzylation followed by esterification to afford the target compound.
- Step 1: Synthesis of 2-azabicyclo[2.1.1]hexane intermediate by cyclization of appropriate amino acid derivatives or amine precursors.
- Step 2: N-Benzylation using benzyl halides under basic conditions (e.g., potassium carbonate in DMF) to introduce the benzyl group on the nitrogen atom.
- Step 3: Esterification of the carboxylic acid group with methanol in the presence of thionyl chloride (SOCl2) or acid catalysis to form the methyl acetate ester.
This method was exemplified in a multigram synthesis where Boc-protected amino acid intermediates were converted to bicyclic amines, followed by benzylation and methylation steps with yields ranging from 70% to 95% for individual steps.
Alternative Route via Amide Derivatives and Reduction
Another approach involves the preparation of N-benzoyl or N-benzyl amide derivatives of the bicyclic scaffold, which are then reduced or transformed to the methyl ester derivatives.
Reaction Conditions and Purification
- Solvents: Commonly used solvents include dimethylformamide (DMF), methanol, ethyl acetate, and cyclohexane.
- Bases: Potassium carbonate (K2CO3) is frequently used for N-alkylation steps.
- Temperature: Reactions are typically conducted at room temperature or under reflux depending on the step.
- Purification: Flash chromatography using cyclohexane:ethyl acetate mixtures (e.g., 70:30) is standard for isolating pure compounds. Crystallization and extraction techniques are also employed.
Data Table: Summary of Key Preparation Steps and Yields
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic signals confirm the bicyclic framework and benzyl substitution.
- Mass Spectrometry: Molecular ion peak consistent with C16H19NO2 (MW ~257).
- Melting Point and Physical State: Typically isolated as an oil or crystalline solid depending on purification.
- Purity: Confirmed by chromatographic and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate undergoes various types of chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate and related bicyclic compounds:
Key Observations:
Bicyclo System Differences: The target compound and –4 derivatives share the [2.1.1] bicyclo system, which imposes distinct steric and electronic constraints compared to the [2.2.1] system in .
Substituent Effects: Benzyl Group: The benzyl substituent in the target compound introduces aromaticity and lipophilicity, which may enhance membrane permeability compared to the polar methanol group in ’s derivative . Carbamate and Hydrochloride Salt: The carbamate group in ’s compound adds hydrogen-bonding capacity, while the hydrochloride salt improves aqueous solubility .
Analytical Data:
- NMR Spectroscopy : The Mutilin derivative () exhibits distinct ¹H NMR signals (e.g., δ 2.29 ppm for methylsulfanyl protons and δ 3.28 ppm for bridging methylene groups), highlighting electronic environments influenced by the bicyclo system .
- Mass Spectrometry : The Mutilin derivative shows a molecular ion peak at m/z 186 (MH⁺), consistent with its molecular weight .
Physicochemical Properties
- Solubility : The hydrochloride salt in ’s compound is expected to exhibit higher water solubility than the neutral target compound .
- Thermal Stability : Crystallinity tests (e.g., 〈695〉 in ) suggest that bicyclic compounds with rigid structures may display enhanced thermal stability compared to acyclic analogs, though direct data for the target compound is lacking .
Biological Activity
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 2763751-27-3 |
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| Purity | 95% |
The synthesis of this compound typically involves multi-step reactions, including [2 + 2] cycloaddition methods to create the bicyclic structure. The compound's unique bicyclic framework allows it to interact with various biological targets, potentially modulating enzyme activity or receptor binding.
The mechanism of action is believed to involve:
- Enzyme Interaction : Binding to specific enzymes, altering their catalytic activity.
- Receptor Modulation : Acting as a ligand for various receptors, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
Neuroprotective Effects
Preliminary research indicates that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Analgesic Properties
There is evidence suggesting analgesic effects, making it a candidate for pain management therapies.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 2: Neuroprotective Potential
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Key Differences |
|---|---|
| Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate | Lacks benzyl group; different reactivity |
| 2-Benzyl-2-azabicyclo[2.1.1]hexan-1-ylmethanamine | Contains amine instead of ester; altered biological activity |
Q & A
Q. What are the key synthetic routes for Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate, and how do reaction conditions influence yield?
The synthesis typically involves photochemical [2+2] cycloaddition to construct the bicyclo[2.1.1]hexane core, followed by benzylation and esterification. Photochemical methods enable modular access to sp³-rich bicyclic scaffolds . Key steps include:
- Cycloaddition : UV light irradiation of cyclobutene precursors to form the bicyclic structure.
- Benzylation : Alkylation with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Esterification : Reaction with methyl chloroacetate in the presence of a base (e.g., Et₃N). Yield optimization (~60–70%) requires strict control of light intensity, solvent polarity, and temperature .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
Spectroscopic techniques are critical:
- NMR : ¹H/¹³C NMR identifies key signals, such as the benzyl aromatic protons (δ 7.2–7.4 ppm) and the bicyclic bridgehead carbons (δ 45–55 ppm) .
- IR : Ester carbonyl stretch at ~1740 cm⁻¹ confirms the acetate moiety .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 246.1494 for C₁₅H₁₉NO₂) .
Q. What functional groups dictate its reactivity, and how are they leveraged in derivatization?
The benzyl group enables hydrogenation to cyclohexane derivatives, while the ester allows hydrolysis to carboxylic acids or transesterification. The bicyclic amine undergoes:
- N-Debenzylation : Catalytic hydrogenation (H₂/Pd-C) to access secondary amines.
- Ring-opening : Acidic conditions (e.g., HCl) cleave the bicyclic core for downstream modifications .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical purity?
- Photoreactor Design : Continuous flow systems improve light penetration and reduce side reactions compared to batch reactors .
- Catalyst Screening : Chiral auxiliaries (e.g., L-proline derivatives) enhance enantioselectivity in benzylation steps.
- Purification : Preparative HPLC with chiral columns resolves diastereomers, achieving >95% enantiomeric excess (ee) .
Q. What experimental designs are recommended for evaluating its biological activity against neurological targets?
- In Vitro Assays :
- Serotonin Uptake Inhibition : Radiolabeled [³H]-serotonin in synaptosomal preparations (IC₅₀ values <10 µM indicate potency) .
- Receptor Binding : Competitive binding assays (e.g., 5-HT₁A receptors) using fluorescent ligands.
- In Vivo Models :
- Forced Swim Test (FST) : Dose-dependent reduction in immobility time (e.g., 50 mg/kg, p <0.01 vs. control) suggests antidepressant-like effects .
Q. How should researchers address contradictions in antimicrobial activity data across studies?
Conflicting results (e.g., zone of inhibition variability) may arise from:
- Strain Differences : Use standardized strains (e.g., ATCC E. coli 25922) and CLSI guidelines.
- Solubility Limits : DMSO concentration ≤1% to avoid solvent toxicity .
- Data Normalization : Report MIC (Minimum Inhibitory Concentration) values alongside inhibition zones for cross-study comparability .
Q. What computational strategies predict its binding modes to enzymes or receptors?
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin transporter SERT).
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR : Correlate substituent effects (e.g., benzyl vs. methyl) with bioactivity using Hammett σ constants .
Q. How does structural variation among bicyclo[2.1.1]hexane analogs impact biological activity?
A comparative analysis reveals:
| Compound | Key Structural Feature | Biological Activity (IC₅₀) |
|---|---|---|
| Target Compound | Benzyl + Ester | 5-HT Reuptake: 8.2 µM |
| Methyl 2-(2-azabicyclo[...]acetate | No benzyl | 5-HT Reuptake: >50 µM |
| 2-Benzyl-2-azabicyclo[...]methanamine | Amine instead of ester | Antimicrobial: MIC 32 µg/mL |
| The benzyl group enhances lipophilicity and CNS penetration, while the ester improves metabolic stability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
